Fuzapladib Sodium: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action
Fuzapladib Sodium: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fuzapladib sodium is a novel small molecule inhibitor targeting leukocyte-endothelial cell adhesion, a critical process in the inflammatory cascade. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and pharmacological characteristics of fuzapladib sodium. It details its primary mechanism of action as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor and touches upon its reported activity as a phospholipase A2 (PLA2) inhibitor. This document synthesizes available data into structured tables, outlines relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and development efforts.
Molecular Structure and Chemical Identity
Fuzapladib sodium is the monosodium salt of Fuzapladib. The core structure consists of a substituted pyridine ring linked to a cyclohexanecarboxamide moiety.
| Identifier | Value |
| Chemical Name | N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide monosodium salt |
| Synonyms | IS-741 sodium, IKV-741, SH-741, PANOQUELL®-CA1 |
| CAS Number | Fuzapladib: 141283-87-6[1], Fuzapladib Sodium: 141284-73-3[2] |
| PubChem CID | Fuzapladib: 154529[1], Fuzapladib Sodium: 23711649[3] |
| Molecular Formula | C15H19F3N3NaO3S[3] |
| Molecular Weight | 401.38 g/mol [4][5][6] |
| IUPAC Name | sodium;[2-(ethylsulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-cyclohexanecarboxamide |
| SMILES | CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na+][7] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Lyophilized powder | [7][8] |
| Solubility | DMSO: 100 mg/mL (248.52 mM) with ultrasonic warming to 60°C. Limited solubility in water. | GLPBIO |
| Storage | Unopened vials at room temperature (15-25°C). Reconstituted solution in refrigerator (2-8°C) for up to 28 days. | [8] |
Mechanism of Action
Fuzapladib sodium's primary mechanism of action is the inhibition of the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a key adhesion molecule on the surface of leukocytes.[9][10] By preventing the conformational change required for LFA-1 activation, fuzapladib sodium blocks the adhesion of neutrophils to intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. This, in turn, inhibits the extravasation of neutrophils from the bloodstream into tissues, a critical step in the amplification of the inflammatory response.[9][10]
Additionally, fuzapladib has been reported to be an inhibitor of phospholipase A2 (PLA2), an enzyme involved in the production of pro-inflammatory mediators. However, detailed information on this aspect of its mechanism is less extensively documented in publicly available literature.
LFA-1 Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of LFA-1 mediated neutrophil adhesion and the inhibitory action of Fuzapladib.
Caption: LFA-1 activation and inhibition by Fuzapladib.
Experimental Protocols
Detailed experimental protocols for the evaluation of Fuzapladib sodium are not consistently published in their entirety. The following sections provide representative methodologies for key assays based on available literature.
In Vitro Leukocyte Adhesion Assay
This protocol describes a general method for assessing the inhibition of leukocyte adhesion to endothelial cells, a key functional readout for LFA-1 inhibitors like Fuzapladib.
Objective: To quantify the effect of Fuzapladib sodium on the adhesion of a leukocyte cell line (e.g., HL-60) to a monolayer of human umbilical vein endothelial cells (HUVECs).
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs)
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HL-60 cells (promyelocytic leukemia cell line)
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Endothelial Cell Growth Medium
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RPMI-1640 medium
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Fetal Bovine Serum (FBS)
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Tumor Necrosis Factor-alpha (TNF-α)
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Fuzapladib sodium
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Fluorescent cell tracker dye (e.g., Calcein-AM)
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96-well black, clear-bottom tissue culture plates
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Fluorescence microplate reader
Methodology:
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HUVEC Monolayer Preparation:
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Seed HUVECs into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer within 24-48 hours.
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Culture the cells in Endothelial Cell Growth Medium at 37°C and 5% CO2.
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Once confluent, stimulate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to upregulate the expression of ICAM-1.
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HL-60 Cell Preparation:
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Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.
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On the day of the assay, label the HL-60 cells with a fluorescent dye according to the manufacturer's instructions.
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Wash the labeled cells to remove excess dye and resuspend them in assay medium.
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Adhesion Assay:
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Wash the TNF-α stimulated HUVEC monolayer to remove any non-adherent cells.
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Add fresh assay medium containing various concentrations of Fuzapladib sodium to the wells and pre-incubate for 1 hour.
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Add the fluorescently labeled HL-60 cells to the HUVEC monolayer and co-incubate for 1-2 hours at 37°C.
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Gently wash the wells multiple times with pre-warmed PBS to remove non-adherent HL-60 cells.
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Measure the fluorescence of the remaining adherent cells using a microplate reader.
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Data Analysis:
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Calculate the percentage of adhesion for each treatment group relative to the vehicle control.
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Determine the IC50 value of Fuzapladib sodium for the inhibition of leukocyte adhesion.
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Caption: Workflow for an in vitro leukocyte adhesion assay.
Canine Model of Acute Pancreatitis
The following provides a general framework for a study evaluating Fuzapladib sodium in a canine model of acute pancreatitis, based on published clinical trial information.
Objective: To assess the efficacy and safety of Fuzapladib sodium in managing the clinical signs of acute pancreatitis in dogs.
Study Design: Randomized, masked, placebo-controlled multicenter study.
Animal Model: Client-owned dogs presenting with clinical signs of acute pancreatitis. Diagnosis is typically based on a combination of clinical signs (e.g., vomiting, abdominal pain, anorexia), and elevated canine pancreatic lipase immunoreactivity (cPLI).
Treatment Protocol:
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Fuzapladib Group: Intravenous administration of Fuzapladib sodium at a dose of 0.4 mg/kg once daily for three consecutive days.
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Placebo Group: Intravenous administration of a matching placebo (vehicle) on the same schedule.
Efficacy Endpoints:
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Primary Endpoint: Change in a Modified Canine Activity Index (MCAI) score from baseline to day 3. The MCAI is a composite score of clinical signs such as activity, appetite, vomiting, and abdominal pain.
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Secondary Endpoints: Changes in serum cPLI concentrations, inflammatory markers (e.g., C-reactive protein), and other relevant biochemical parameters.
Safety Assessment:
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Monitoring of adverse events throughout the study.
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Complete blood counts and serum chemistry profiles at baseline and at the end of the treatment period.
Caption: Workflow for a canine acute pancreatitis clinical study.
Conclusion
Fuzapladib sodium is a promising anti-inflammatory agent with a well-defined primary mechanism of action targeting LFA-1 mediated leukocyte adhesion. The information provided in this technical guide offers a comprehensive foundation for researchers and drug development professionals working with this compound. Further investigation is warranted to fully elucidate its potential phospholipase A2 inhibitory activity and to establish standardized, publicly available protocols for its preclinical and clinical evaluation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. panoquell.com [panoquell.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. cevaconnect.com [cevaconnect.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. medcraveonline.com [medcraveonline.com]
